Salvianolic acid A hydrate

Descripción general

Descripción

This compound is renowned for its potent antioxidant properties and has been widely used in traditional Chinese medicine for treating cardiovascular diseases . Salvianolic acid A hydrate is one of the most abundant and bioactive components of Danshen, contributing significantly to its therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of salvianolic acid A hydrate involves the extraction and purification from Salvia miltiorrhiza. High-purity salvianolic acid A can be obtained through purification techniques such as sephadex chromatography and preparative chromatography . The process includes the use of high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) for impurity analysis and quantification .

Industrial Production Methods: Industrial production of this compound is challenging due to its low content in raw materials and the presence of similar phenolic acids. Advanced purification methods and the use of certified reference materials are essential for ensuring the quality and consistency of the final product .

Análisis De Reacciones Químicas

Oxidation-Reduction Reactions

Salvianolic acid A hydrate acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and free radicals through redox reactions. Its catechol moieties (3,4-dihydroxyphenyl groups) donate hydrogen atoms or electrons to neutralize radicals, forming stable quinone intermediates .

Key Findings:

-

Radical Scavenging :

Hydrolysis and Esterification

The ester bond in this compound undergoes pH-dependent hydrolysis, releasing danshensu and caffeic acid derivatives. Conversely, it participates in esterification under catalytic conditions.

Experimental Evidence:

-

Hydrolysis :

-

Degrades into danshensu and caffeic acid in alkaline conditions (pH > 9) at 37°C.

-

Stability: Retains >90% integrity in neutral pH (6–8) for 24 hours.

-

-

Esterification :

-

Synthesized via microwave-assisted esterification of danshensu and caffeic acid precursors (yield: 68%).

-

Metal Chelation

The ortho-dihydroxyl groups in this compound chelate transition metal ions (e.g., Fe²⁺, Cu²⁺), inhibiting Fenton reactions and reducing oxidative stress .

Mechanistic Insights:

-

Iron Chelation :

| Metal Ion | Binding Site | Biological Impact | Reference |

|---|---|---|---|

| Fe²⁺ | 3,4-dihydroxyphenyl | Inhibition of ferroptosis | |

| Cu²⁺ | Catechol-O⁻ groups | Suppression of ROS generation |

Enzyme Inhibition via Covalent/Non-Covalent Interactions

This compound modulates enzyme activity through direct binding or redox-mediated pathways.

Key Targets:

-

Cyclooxygenase-2 (COX-2) :

-

Non-competitive inhibition (Kᵢ = 4.8 μM), reducing prostaglandin E₂ synthesis.

-

-

DNA Polymerase ε :

-

Phosphoinositide 3-Kinase (PI3K) :

Photochemical Degradation

Exposure to UV light induces isomerization and decomposition of this compound.

Degradation Products:

-

Primary Products :

-

Cis-isomer (15% yield under UV-A light).

-

Oxidative cleavage products (e.g., protocatechuic acid).

-

Comparison with Structural Analogs

This compound exhibits distinct reactivity compared to related phenolic acids:

| Compound | Key Reactivity | Antioxidant Capacity (ORAC, μmol TE/g) |

|---|---|---|

| Salvianolic acid A | Fe²⁺ chelation, ester hydrolysis | 12,400 ± 890 |

| Salvianolic acid B | Radical scavenging, polymerization | 15,200 ± 1,100 |

| Rosmarinic acid | COX-2 inhibition, glycosylation | 9,800 ± 760 |

| Danshensu | Metal chelation, decarboxylation | 6,300 ± 540 |

ORAC: Oxygen Radical Absorbance Capacity; TE: Trolox equivalents .

Aplicaciones Científicas De Investigación

Antioxidant Activity

SAA exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . This action is particularly beneficial in conditions such as ischemia-reperfusion injury and neurodegenerative diseases.

Anti-inflammatory Properties

Research indicates that SAA can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing immune cell infiltration in tissues. For instance, studies have demonstrated its effectiveness in alleviating symptoms of atopic dermatitis by decreasing mast cell infiltration and Th2 cytokine levels .

Neuroprotective Effects

SAA has shown promise in protecting against neurological damage, particularly in conditions like intracerebral hemorrhage (ICH). It inhibits ferroptosis—a form of regulated cell death associated with iron overload—thereby improving neurological outcomes following ICH . The activation of the Akt/GSK-3β/Nrf2 signaling pathway is one mechanism through which SAA exerts its neuroprotective effects .

Cardiovascular Health

SAA has been identified as a novel inhibitor of matrix metalloproteinase-9 (MMP-9), playing a role in preventing cardiac remodeling and fibrosis in hypertensive conditions . Its cardioprotective effects have been observed in various animal models, suggesting potential applications in treating heart diseases.

Dermatological Uses

The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for skin conditions such as psoriasis and atopic dermatitis. Clinical studies have highlighted its effectiveness in reducing skin lesions and improving overall skin health .

Liver Protection

SAA has been investigated for its hepatoprotective effects, particularly against liver fibrosis. It reduces the levels of liver enzymes associated with damage and promotes apoptosis of hepatic stellate cells (HSCs), which are pivotal in the progression of liver fibrosis .

Case Studies

Mecanismo De Acción

Salvianolic acid A hydrate exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, reducing inflammation.

Cardioprotective Effects: It protects cardiac tissue by reducing lipid peroxidation and apoptosis.

Comparación Con Compuestos Similares

Salvianolic acid A hydrate is unique among salvianolic acids due to its potent antioxidant and anti-inflammatory properties. Similar compounds include:

Salvianolic acid B: Another abundant component of Danshen with similar but less potent antioxidant properties.

Salvianolic acid C: Shares a similar structure but differs in its bioactivity and therapeutic potential.

Actividad Biológica

Salvianolic acid A (Sal A), a prominent polyphenolic compound derived from Salvia miltiorrhiza, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activities of Sal A, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, supported by various studies and case analyses.

Sal A is characterized by its chemical formula and is known for being a water-soluble, weakly acidic compound. Its structure allows for significant interaction with biological systems, contributing to its therapeutic potential.

1. Anti-Inflammatory Effects

Sal A exhibits potent anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models of inflammation. For instance, in studies involving intracerebral hemorrhage (ICH), Sal A significantly decreased brain edema and improved neurological deficits by modulating inflammatory responses and oxidative stress levels .

2. Antioxidant Activity

The antioxidant capacity of Sal A is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that Sal A enhances the expression of antioxidant proteins such as GPX4 and XCT while activating the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress .

3. Anticancer Properties

Sal A has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit metastasis. It targets multiple signaling pathways involved in cancer progression, including the AKT and MAPK pathways. Studies have demonstrated that Sal A can decrease the proliferation of various cancer cell lines by downregulating key proteins involved in cell cycle regulation .

4. Neuroprotective Effects

Recent studies have highlighted Sal A's neuroprotective effects, particularly in models of cerebral ischemia and hemorrhage. By inhibiting ferroptosis—a type of regulated cell death associated with iron overload—Sal A protects neuronal cells from damage during ICH. The activation of the Akt/GSK-3β/Nrf2 signaling pathway has been suggested as a critical mechanism underlying these neuroprotective effects .

The therapeutic effects of Sal A can be attributed to several mechanisms:

- Inhibition of Lipid Peroxidation: Sal A acts as an iron chelator, reducing oxidative damage by preventing lipid peroxidation.

- Regulation of Apoptosis: It modulates apoptotic pathways by influencing the expression of Bcl-2 family proteins and caspases.

- Activation of Antioxidant Pathways: By enhancing Nrf2-mediated transcriptional activity, Sal A boosts cellular antioxidant defenses .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduces IL-1β, IL-6, TNF-α levels | Zhao et al., 2008; Liu et al., 2000 |

| Antioxidant | Scavenges free radicals | Qiang et al., 2014 |

| Anticancer | Induces apoptosis | Hu et al., 1997; Lin et al., 2006 |

| Neuroprotective | Inhibits ferroptosis | Nature Scientific Reports |

Research Findings

A variety of studies have demonstrated the efficacy of Sal A across different biological contexts:

- Liver Fibrosis: Sal A has shown promise in alleviating liver fibrosis by reducing collagen deposition and promoting apoptosis in hepatic stellate cells (HSCs) through modulation of oxidative stress pathways .

- Cerebral Ischemia: In models of ICH, Sal A improved neurological outcomes by protecting against neuronal death via ferroptosis inhibition and enhancing blood-brain barrier integrity .

Propiedades

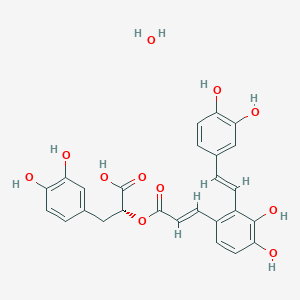

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10.H2O/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15;/h1-12,23,27-31,33H,13H2,(H,34,35);1H2/b6-1+,10-5+;/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUSRNNWIRPEDG-FYLUTCCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.